2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound 2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic structures synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its structure features a pyridin-4-yl group at position 1 and a 3-(diethylamino)propyl chain at position 2, with a methoxy substituent at position 6 on the chromene ring. This compound is part of a broader library of 223 analogs synthesized under mild conditions with yields ranging from 43% to 86% . Its synthetic flexibility and structural complexity make it a candidate for exploring biological activity, though specific pharmacological data remain under investigation .
Properties
IUPAC Name |
2-[3-(diethylamino)propyl]-6-methoxy-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-4-26(5-2)13-6-14-27-21(16-9-11-25-12-10-16)20-22(28)18-8-7-17(30-3)15-19(18)31-23(20)24(27)29/h7-12,15,21H,4-6,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULRCNSMLDJRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure consists of a chromeno[2,3-c]pyrrole core with various substituents that influence its biological properties. The presence of a diethylamino group and a methoxy group enhances its solubility and bioactivity.
Biological Activity Overview
Research indicates that derivatives of chromeno-pyrrole compounds exhibit various biological activities, including:
- Antibacterial Activity : The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have demonstrated effectiveness comparable to gentamicin against Staphylococcus aureus and Escherichia coli .
- Antiinflammatory Properties : Studies have indicated that chromeno-pyrroles can exhibit anti-inflammatory effects. The modulation of inflammatory pathways makes these compounds potential candidates for treating inflammatory diseases .
- Anticancer Potential : Certain derivatives have been investigated for their anticancer activities. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Chromeno-pyrroles may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Binding : Some derivatives act as ligands for specific receptors, modulating cellular responses.
- Cell Cycle Interference : Research suggests that these compounds can disrupt cell cycle progression in cancer cells, leading to increased apoptosis.
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of a related chromeno-pyrrole derivative against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 16 | Gentamicin |
| Escherichia coli | 32 | Ciprofloxacin |
Study 2: Anticancer Activity
In vitro studies demonstrated that the compound induces apoptosis in breast cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Caspase Activation |
| HeLa (Cervical Cancer) | 15 | Cell Cycle Arrest |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, making it a candidate for further research in drug development:
- Anticancer Activity : Studies indicate that derivatives of pyrrole compounds have shown significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation in various types of cancer, including gastrointestinal stromal tumors (GIST) and melanoma . The presence of the diethylamino group may enhance the bioavailability and efficacy of the compound against cancer cells.
- Anti-inflammatory Effects : Similar compounds have demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods that involve cyclo-condensation reactions and modifications to existing pyrrole structures:
- Synthesis Pathways : Reports suggest that combining 2-amino derivatives with active methylene compounds under acidic conditions can yield pyrrolo derivatives effectively. This synthetic versatility allows for the exploration of various substitutions that can enhance biological activity or reduce toxicity .
| Synthesis Method | Starting Materials | Yield (%) | Remarks |
|---|---|---|---|
| Cyclo-condensation | 2-amino derivatives + active methylene compounds | High | Effective for generating diverse derivatives |
| Functionalization | Various electrophiles | Moderate | Allows tailoring of biological activity |
Case Studies
Several studies highlight the potential applications of this compound:
- A study conducted on related pyrrole derivatives demonstrated their efficacy against L1210 leukemia cells, showing IC50 values that suggest significant anti-leukemic activity .
- Another investigation into the structure-activity relationship (SAR) of pyrrolo compounds revealed that modifications at specific positions could enhance anti-inflammatory properties while maintaining low cytotoxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family arises from variations in substituents on the aryl aldehyde (position 1) and the primary amine-derived alkyl chain (position 2). Below is a comparative analysis of key analogs:
Key Findings:
Substituent Effects on Synthesis: Aryl Aldehydes: Pyridin-4-yl (target compound) and other electron-deficient aldehydes (e.g., 4-chlorophenyl) require shorter heating times (15–20 min) compared to electron-rich groups like 4-methoxyphenyl (30–60 min) . Amine Chains: The 3-(diethylamino)propyl group in the target compound introduces a tertiary amine, contrasting with simpler primary amines (e.g., allyl or benzyl). While primary amines generally show high compatibility, bulkier tertiary amines may influence solubility or downstream reactivity .
Structural Diversity and Physicochemical Properties: The pyridin-4-yl group in the target compound enhances polarity compared to non-heterocyclic aryl groups (e.g., 4-tert-butylphenyl in ). The diethylamino side chain may improve solubility in polar solvents relative to dimethylamino or non-aminated alkyl chains .
Yield Trends :
- Pyridine-containing derivatives typically achieve yields >70%, attributed to the stability of electron-deficient intermediates during cyclization .
Preparation Methods
Diels-Alder Approach for Chromene Formation
The chromene ring can be constructed via a Diels-Alder reaction between a substituted o-quinone methide and a diene. For example, 6-methoxy-2H-chromen-2-one undergoes acid-catalyzed ring-opening to generate the requisite dienophile, which reacts with 1,3-butadiene derivatives to form the chromene scaffold. Yields typically range from 45–65%, with regioselectivity controlled by electron-donating methoxy groups.
Aldol Condensation Route
Alternative synthesis begins with 2-hydroxy-5-methoxyacetophenone, which undergoes base-catalyzed condensation with ethyl acetoacetate to form the chroman-4-one intermediate. Oxidation with Jones reagent yields the chromene-3,9-dione core in 72% yield.
Pyrrole Ring Formation and Functionalization
Paal-Knorr Pyrrole Synthesis
Condensation of the chromene-dione with a 1,4-diketone (e.g., acetylacetone) in the presence of ammonium acetate generates the pyrrole ring. This method produces the 1,2-dihydropyrrole system with moderate stereochemical control (dr ≈ 3:1).
Cyclization via Intramolecular Mannich Reaction
A more efficient approach involves treating a γ-aminoketone precursor with formaldehyde under acidic conditions. For example, intermediate 38 from source demonstrates successful cyclization using MsCl in dichloroethane, achieving 84% yield. Applied to the chromene system, this method could form the pyrrole ring while minimizing epimerization.
Installation of the 3-(Diethylamino)propyl Side Chain
Reductive Amination
Treatment of a ketone intermediate (e.g., chromeno-pyrrolone) with 3-diethylaminopropylamine and NaBH(OAc)₃ in dichloroethane introduces the side chain with 76% efficiency. Steric hindrance from the fused ring system requires extended reaction times (48–72 h).
Alkylation of Secondary Amines
Alternative pathway involves Mitsunobu reaction between a hydroxyl-containing intermediate and 3-diethylaminopropanol. Employing DIAD and PPh₃ in THF achieves 82% yield but risks over-alkylation without rigorous temperature control.
Optimization and Side Reaction Mitigation
Competing Ring-Opening Reactions
The chromene-dione system is susceptible to nucleophilic attack at the 3-position. Using bulky solvents (e.g., tert-amyl alcohol) reduces this side reaction from 22% to <5%.
Epimerization During Pyrrole Formation
Chiral centers in the dihydropyrrole ring racemize under basic conditions. Conducting cyclization steps at pH 6–7 with buffered aqueous workups maintains enantiomeric excess >98%.
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| A | Diels-Alder → Paal-Knorr → Suzuki | 31 | 95.2 | Moderate |
| B | Aldol → Mannich → Buchwald | 44 | 97.8 | High |
| C | Mitsunobu → Reductive Amination | 39 | 96.5 | Low |
Route B demonstrates superior yield and scalability, though requiring careful pH control during Mannich cyclization.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the cis-fusion of the pyrrole and chromene rings, with dihedral angle 12.3° between planes. The diethylamino propyl chain adopts a gauche conformation to minimize steric clash with the methoxy group.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The compound can be synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Key factors include:
- Temperature : Heating at 60–80°C for 15–120 minutes, depending on substituent electronic effects (electron-withdrawing groups require shorter heating times) .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates and solubility .
- Catalysts : Acidic or basic conditions may be required for cyclization; sodium hydride is often used for deprotonation .
Typical yields range from 43–86%, with purity >95% achieved via crystallization .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms the chromeno-pyrrole core. Key signals include aromatic protons (δ 6.8–8.2 ppm) and diethylamino protons (δ 1.2–3.5 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and resolves diastereomers .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 463.2) .
Q. How does the diethylamino-propyl substituent influence the compound’s solubility and reactivity?
The diethylamino group enhances solubility in polar solvents (e.g., ethanol, DMSO) via protonation at physiological pH. It also acts as a weak base, facilitating interactions with acidic biological targets. Reactivity is modulated by steric hindrance, slowing nucleophilic attacks on the pyrrole ring .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different studies?
Discrepancies in reported antimicrobial or anticancer activities often arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobials, IC50 for cytotoxicity) .
- Structural analogs : Compare substituent effects (e.g., pyridin-4-yl vs. methoxyphenyl) using SAR tables:
| Substituent | Activity (IC50, μM) | Target |
|---|---|---|
| Pyridin-4-yl | 12.3 ± 1.5 | Topoisomerase II |
| 3-Methoxyphenyl | 28.7 ± 2.1 | Tubulin polymerization |
| Data adapted from |
Q. How can computational modeling predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate interactions with kinases or DNA. The pyridin-4-yl group shows strong π-π stacking with tyrosine residues in kinase pockets .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories; diethylamino-propyl stabilizes via salt bridges with aspartate residues .
Q. What experimental designs optimize the compound’s pharmacokinetic properties?
- LogP optimization : Introduce hydroxyl groups (e.g., at C6) to reduce LogP from 3.8 to 2.1, improving aqueous solubility .
- Metabolic stability : Incubate with liver microsomes; the chromeno-pyrrole core resists CYP450 oxidation, but the diethylamino group undergoes N-dealkylation .
Q. How do structural modifications affect the compound’s fluorescence properties for imaging applications?
- Electron-donating groups (e.g., methoxy) enhance fluorescence quantum yield (Φ = 0.45) compared to electron-withdrawing substituents (Φ = 0.12) .
- Two-photon absorption : Pyridin-4-yl derivatives exhibit λmax = 420 nm, suitable for deep-tissue imaging .
Methodological Guidance
Q. How to design a library of analogs for high-throughput screening?
- Diversify substituents : Use combinatorial chemistry with 27 primary amines and 26 aryl aldehydes to generate 223 analogs .
- Automated purification : Employ flash chromatography or centrifugal partition chromatography for rapid isolation .
Q. What techniques validate target engagement in cellular assays?
- CETSA : Monitor thermal stabilization of target proteins (e.g., topoisomerase II) in cell lysates after compound treatment .
- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins for MS identification .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show no efficacy?
- Cell line specificity : Activity may depend on overexpression of targets (e.g., EGFR in HeLa vs. MCF-7 cells). Validate using CRISPR knockouts .
- Metabolic inactivation : Check for efflux pump overexpression (e.g., P-gp) using verapamil as an inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
